2-Cyano-5-nitrobenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O4S |
|---|---|
Molecular Weight |
227.20 g/mol |
IUPAC Name |
2-cyano-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(10(11)12)3-7(5)15(9,13)14/h1-3H,(H2,9,13,14) |
InChI Key |
UNYGGZHCJZZTDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Strategies for 2 Cyano 5 Nitrobenzenesulfonamide and Its Analogues
Precursor Synthesis and Regioselective Functional Group Introduction
The successful synthesis of 2-Cyano-5-nitrobenzenesulfonamide hinges on the strategic and regioselective introduction of the sulfonamide, cyano, and nitro moieties onto the aromatic core. The order of these introductions is critical due to the directing effects of the functional groups in electrophilic aromatic substitution reactions. Both the sulfonamide and cyano groups are deactivating and meta-directing, while the nitro group is also a strong deactivating, meta-directing group. These electronic properties heavily influence the synthetic design.
Introduction of the Sulfonamide Moiety
The sulfonamide group is a cornerstone of many synthetic routes. A common method for its introduction is through the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. google.com The requisite sulfonyl chloride can be prepared from a corresponding sulfonic acid or by direct chlorosulfonation of an aromatic precursor.
For instance, the synthesis of a related compound, 2-methyl-5-aminobenzenesulfonamide, involves the initial sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride. google.com This intermediate is then subjected to amidation. A general procedure for the synthesis of p-aminobenzenesulfonamide starts with acetanilide, which is reacted with chlorosulfonic acid to form p-acetaminobenzenesulfonyl chloride. google.com This is then treated with ammonia.
A plausible route to an analogue, 4-chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide, involves the reaction of 4-chloro-3-sulphamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole. google.com This highlights the utility of sulfonyl chlorides as key intermediates.
| Precursor | Reagent | Product | Reference |
| p-Nitrotoluene | Chlorosulfonic acid | 2-Methyl-5-nitrobenzenesulfonyl chloride | google.com |
| Acetanilide | Chlorosulfonic acid | p-Acetaminobenzenesulfonyl chloride | google.com |
| 4-Chloro-3-sulphamoylbenzoyl chloride | 1-Amino-2,3-dihydro-2-methyl-1H-indole | 4-Chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide | google.com |
| o-Aminobenzenesulfonamide | N-chlorosuccinimide | 2-Amino-5-chlorobenzenesulfonamide | chemicalbook.com |
Strategic Incorporation of the Cyano Group
The introduction of the cyano group can be achieved through various methods, with the Sandmeyer reaction being a classic approach. This involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, often in the presence of a copper catalyst. For example, the synthesis of 5-chloro-2-methyl-4-nitrobenzonitrile (B1589481) is achieved by the diazotization of 5-chloro-2-methyl-4-nitroaniline, followed by reaction with a mixture of copper cyanide and sodium cyanide.
Another strategy involves the displacement of a halogen with a cyanide salt. The synthesis of 2-cyano-5-bromopyridine, an analogue, is accomplished by the substitution reaction of 2-nitro-5-bromopyridine with sodium cyanide. sioc-journal.cn Similarly, 2-amino-5-cyanobenzoic acid derivatives can be prepared by reacting a bromo-substituted precursor with a metal cyanide reagent in the presence of a copper(I) salt. google.comgoogleapis.com
| Starting Material | Reagents | Product | Yield | Reference |
| 5-Chloro-2-methyl-4-nitroaniline | 1. NaNO₂, HCl2. CuCN, NaCN | 5-Chloro-2-methyl-4-nitrobenzonitrile | 61% | |
| 2-Nitro-5-bromopyridine | NaCN | 2-Cyano-5-bromopyridine | - | sioc-journal.cn |
| 2-Amino-5-bromo-N,3-dimethylbenzamide | Metal cyanide, Cu(I) salt, Iodide salt | 2-Amino-5-cyano-N,3-dimethylbenzamide | - | google.comgoogleapis.com |
Directed Nitration and Nitro Group Placement
The nitration of an aromatic ring is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. For the synthesis of this compound, a potential strategy is the direct nitration of 2-cyanobenzenesulfonamide. Since both the cyano and sulfonamide groups are meta-directing, the nitro group would be directed to the 5-position.
A study on the direct nitration of aromatic sulfonamides using sodium nitrite (B80452) and potassium persulfate in nitromethane (B149229) has shown this to be a viable method for introducing a nitro group onto the aromatic ring of a sulfonamide. rsc.org The reaction of various N-substituted benzenesulfonamides under these conditions afforded the corresponding nitro-derivatives in good yields.
The synthesis of 2-chloro-5-nitrobenzoic acid, a related precursor, is achieved by the nitration of o-chlorobenzoic acid. patsnap.comprepchem.com This demonstrates the feasibility of nitrating a substituted benzene (B151609) ring to achieve the desired nitro-substitution pattern.
| Substrate | Nitrating Agent | Conditions | Product | Reference |
| Aromatic sulfonamide derivatives | NaNO₂, KHS₂O₈ | Nitromethane, 50°C | Nitrated aromatic sulfonamides | rsc.org |
| o-Chlorobenzoic acid | HNO₃, H₂SO₄ | 0°C | 2-Chloro-5-nitrobenzoic acid | prepchem.com |
| Benzene | HNO₃, H₂SO₄ | < 50°C | Nitrobenzene (B124822) | chemguide.co.uk |
Optimized Reaction Conditions for Target Compound Formation
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Factors such as the choice of solvent and the use of catalysts can significantly impact the outcome of the synthetic steps.
Solvent Effects in Synthesis
The solvent can play a crucial role in the synthesis of sulfonamides and their precursors. For instance, in the synthesis of 2-methyl-5-aminobenzenesulfonamide, the sulfonation of p-nitrotoluene is carried out in an organic solvent such as chlorobenzene, dichloromethane, or chloroform. google.com The choice of solvent can affect the solubility of reagents and intermediates, as well as the reaction temperature and work-up procedure.
In the preparation of p-aminobenzenesulfonamide, dichloroethane is used as the solvent for the conversion of N-acetylsulfanilic acid to p-acetaminobenzenesulfonyl chloride using thionyl chloride. google.com The use of molecular sieves in a solvent like 1,2-dichloroethane (B1671644) has been shown to facilitate the reaction between amines and sulfonyl chlorides. google.com
Temperature and Pressure Influence on Yield and Selectivity
The yield and selectivity of the synthesis of this compound and its analogues are critically dependent on temperature and pressure, particularly during the key sulfonation, cyanation, and amination steps. While specific data for the direct synthesis of this compound is not extensively documented in publicly available literature, the synthesis of structurally related compounds provides valuable insights into the influence of these parameters.
For instance, in the sulfonation of p-nitrotoluene to produce 2-methyl-5-nitrobenzenesulfonyl chloride, a precursor to related sulfonamides, reaction temperatures are typically maintained between 100-150 °C. rsc.org Similarly, the hydrogenation of a nitro group to an amino group, a common transformation in the synthesis of sulfonamide analogues, is often carried out at temperatures ranging from 0-150 °C and pressures of 0.1-2.0 MPa. rsc.org These conditions are crucial for achieving high conversion rates and minimizing the formation of by-products.
In cyanation reactions, such as the synthesis of 2-cyano-5-bromopyridine from 2-nitro-5-bromopyridine, the reaction temperature is a key factor. In one documented procedure, the reaction is carried out at 150°C for several hours to ensure the completion of the substitution reaction. prepchem.com The synthesis of other cyano-aromatic compounds, like 2-cyano-phenothiazine, involves even higher temperatures, ranging from 200-230 °C. google.com
The following table summarizes typical temperature and pressure conditions for key reaction types in the synthesis of compounds analogous to this compound.
| Reaction Type | Reactant(s) | Product(s) | Temperature (°C) | Pressure (MPa) | Reference |
| Sulfonation | p-Nitrotoluene, Chlorosulfonic acid | 2-Methyl-5-nitrobenzenesulfonyl chloride | 100-150 | Not specified | rsc.org |
| Hydrogenation | 2-Methyl-5-nitrobenzenesulfonyl chloride | 2-Methyl-5-aminobenzenesulfonamide | 0-150 | 0.1-2.0 | rsc.org |
| Cyanation | 2-Nitro-5-bromopyridine, Sodium cyanide | 2-Cyano-5-bromopyridine | 150 | Not specified | prepchem.com |
| Cyanation | 2-Chloro phenothiazine, Cuprous cyanide | 2-Cyano-phenothiazine | 200-230 | Not specified | google.com |
These examples highlight the importance of precise control over temperature and pressure to optimize the synthesis of functionalized aromatic compounds. The optimal conditions will vary depending on the specific substrates, catalysts, and solvents used.
Modular Synthetic Strategies and Convergent Approaches
Modular and convergent synthetic strategies offer significant advantages in the preparation of complex molecules like this compound and its analogues. These approaches involve the synthesis of individual building blocks (modules) that are then combined in the later stages of the synthesis, leading to increased efficiency and flexibility.
A modular approach to synthesizing substituted cycloparaphenylenes (CPPs), for example, allows for the flexible introduction of substituents and control of the ring size. researchgate.netresearchgate.net This strategy involves the preparation of key building blocks that can be conveniently converted to macrocyclic precursors. researchgate.netnih.gov Such a strategy could be adapted for the synthesis of a library of benzenesulfonamide (B165840) derivatives by preparing a range of substituted benzene modules that can be later functionalized with the cyano and sulfonamide groups.
Convergent synthesis is another powerful strategy that has been employed in the preparation of various complex molecules. This approach involves the separate synthesis of two or more fragments of the target molecule, which are then coupled together. A notable example is the convergent paired electrochemical synthesis of sulfonamides, where the nitro compound is reduced to an in-situ generated amine, which then reacts with an electrochemically produced sulfinic acid. nih.gov This method avoids the use of toxic amine compounds and offers a greener alternative to traditional methods. nih.gov
The design of benzoylthioureido benzenesulfonamide derivatives as carbonic anhydrase inhibitors also showcases a modular design, where different substituted benzamide (B126) moieties are coupled with a carbonyl thioureido linker and a benzenesulfonamide moiety. nih.gov This modularity allows for the systematic exploration of structure-activity relationships.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. chemistryworld.comnih.gov The synthesis of this compound and its analogues can benefit from the implementation of these principles, particularly in the areas of atom economy, solvent and catalyst selection, and the use of sustainable reagents.
Atom Economy and Reaction Efficiency
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.gov Reactions with high atom economy are desirable as they generate less waste.
In the synthesis of sulfonamides, traditional methods often have poor atom economy due to the use of stoichiometric reagents and the generation of by-products. sci-hub.se For example, the synthesis of amines via the Gabriel synthesis has a very low atom economy, often much less than 50%. nih.gov In contrast, addition and rearrangement reactions can have 100% atom economy. nih.gov
The table below provides a theoretical analysis of the atom economy for key reaction types relevant to the synthesis of this compound.
| Reaction Type | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |
| Nitration of Benzene | Benzene, Nitric Acid | Nitrobenzene | Water | 84.2 |
| Sulfonylation of Benzene | Benzene, Sulfuric Acid | Benzenesulfonic acid | Water | 89.7 |
| Sulfonamide formation | Benzenesulfonyl chloride, Ammonia | Benzenesulfonamide | Ammonium chloride | 74.2 |
| Cyanation (from bromide) | Bromobenzene, Sodium Cyanide | Benzonitrile | Sodium Bromide | 50.0 |
Improving the atom economy of these processes can be achieved through the development of catalytic methods that avoid the use of stoichiometric reagents and minimize the formation of by-products.
Solvent-Free and Catalyst-Free Methods
The use of solvents accounts for a significant portion of the environmental impact of chemical processes. nih.gov Therefore, developing solvent-free and catalyst-free synthetic methods is a key goal of green chemistry.
Solvent-free reactions, often conducted by grinding solid reactants together, have been shown to be highly efficient for various organic transformations, including Michael additions to nitroalkenes. nih.gov This technique can lead to reduced pollution, lower costs, and easier purification. nih.gov The reduction of aromatic nitro compounds to the corresponding amines has also been achieved under solvent-free conditions using hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360) with microwave irradiation. researchgate.net
Catalyst-free methods are also highly desirable as they simplify reaction procedures and reduce costs. rsc.org For example, the condensation of sulfonamides with aldehydes to form N-sulfonylimines has been achieved under catalyst-free conditions using neutral alumina as a dehydrating agent. rsc.orgeurekalert.org While catalyst-free methods for the direct synthesis of this compound are not yet established, the development of such processes represents a significant area for future research.
Sustainable Reagent Utilization
The use of sustainable and less hazardous reagents is a cornerstone of green chemistry. In the synthesis of sulfonamides and nitro compounds, several strategies have been developed to replace traditional, often toxic, reagents.
For the reduction of nitroarenes to anilines, a key step in the synthesis of many sulfonamide drugs, metal-free methods using reagents like tetrahydroxydiboron (B82485) have been developed as alternatives to traditional metal catalysts. organic-chemistry.orgthieme-connect.com Electrochemical methods also offer a green alternative for the synthesis of sulfonamides, using electrons as a clean reagent and avoiding the need for chemical oxidants and catalysts. nih.gov
In sulfonation reactions, the use of sulfur trioxide in liquid sulfur dioxide has been shown to be a more sustainable approach compared to traditional methods using chlorosulfuric acid, as it leads to better atom efficiency and allows for the recycling of the solvent. researchgate.net The development of solid-supported reagents and catalysts, such as the use of nano-Ru/Fe3O4 for the coupling of alcohols and sulfonamides, also contributes to more sustainable synthetic processes by allowing for easy separation and recycling of the catalyst. nih.gov
Advanced Spectroscopic and Spectrometric Characterization in Research Contexts
Elucidation of Conformational Isomerism and Molecular Dynamics
The flexibility of the sulfonamide group and its interaction with the substituted aromatic ring can lead to the existence of different conformational isomers. The study of these conformers and their dynamic behavior is crucial for understanding the molecule's chemical reactivity and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the conformational landscape of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the preferred orientation of the sulfonamide group relative to the benzene (B151609) ring can be elucidated.
Predicted ¹H NMR Chemical Shifts (in ppm) relative to TMS
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H-3 | 8.5 - 8.7 |
| H-4 | 8.3 - 8.5 |
| H-6 | 8.1 - 8.3 |
| -SO₂NH₂ | 7.5 - 8.0 (broad singlet) |
Note: These are predicted values and may vary depending on the solvent and computational method.
Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C-SO₂NH₂) | 140 - 145 |
| C-2 (C-CN) | 115 - 120 |
| C-3 | 130 - 135 |
| C-4 | 125 - 130 |
| C-5 (C-NO₂) | 148 - 153 |
| C-6 | 120 - 125 |
| C≡N | 114 - 118 |
Note: These are predicted values and may vary depending on the solvent and computational method.
The dynamic exchange between different conformers can be studied using variable temperature NMR experiments. Changes in the line shape of the NMR signals as a function of temperature can provide quantitative information about the energy barriers to rotation around the C-S and S-N bonds.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
For 2-Cyano-5-nitrobenzenesulfonamide, characteristic vibrational modes are expected for the cyano (C≡N), nitro (NO₂), and sulfonamide (SO₂NH₂) groups. The precise frequencies of these vibrations are sensitive to the electronic environment and can be used to probe the effects of the substituents on the aromatic ring.
Predicted Characteristic Vibrational Frequencies (in cm⁻¹)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Cyano (C≡N) | Stretching | 2230 - 2240 |
| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |
| Symmetric Stretching | 1340 - 1360 | |
| Sulfonamide (SO₂NH₂) | Asymmetric SO₂ Stretching | 1330 - 1370 |
| Symmetric SO₂ Stretching | 1150 - 1180 | |
| N-H Stretching | 3200 - 3400 | |
| S-N Stretching | 900 - 940 |
Note: These are predicted values based on DFT calculations and can be influenced by the physical state (solid, solution) and intermolecular interactions.
Hydrogen bonding involving the sulfonamide N-H protons can significantly influence the frequency and shape of the N-H stretching bands in the IR spectrum. In the solid state, strong intermolecular hydrogen bonds are expected, leading to a broadening and red-shifting (lower frequency) of the N-H stretching vibrations compared to the gas phase or dilute solutions in non-polar solvents. nmrdb.orgnih.gov
Investigation of Intermolecular Interactions via Solid-State and Solution Spectroscopy
The study of intermolecular interactions is crucial for understanding the packing of molecules in the crystalline state and their behavior in solution. For this compound, the polar cyano, nitro, and sulfonamide groups are expected to participate in a network of intermolecular interactions.
In the solid state, techniques such as solid-state NMR and single-crystal X-ray diffraction can provide precise information about the molecular conformation and the geometry of intermolecular hydrogen bonds and other non-covalent interactions. Vibrational spectroscopy of the solid material can reveal the presence of different polymorphic forms, each with a unique crystal packing and, consequently, a distinct vibrational spectrum.
In solution, the effect of solvent polarity on the UV-Vis and fluorescence spectra can provide insights into the nature and strength of solute-solvent interactions. Changes in the absorption and emission maxima can be correlated with the dipole moment of the molecule in its ground and excited states.
Mechanistic Insight from In-Situ Spectroscopic Monitoring
In-situ spectroscopic techniques, such as ReactIR (in-situ FTIR) and Raman spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time. By tracking the concentration of reactants, intermediates, and products as a function of time, detailed mechanistic information can be obtained.
For reactions involving this compound, for instance, the nucleophilic aromatic substitution of the nitro group or reactions at the cyano or sulfonamide functionalities, in-situ spectroscopy could be employed to:
Identify and characterize transient intermediates.
Determine reaction kinetics and reaction orders.
Optimize reaction conditions by providing immediate feedback on the effect of changing parameters such as temperature, concentration, or catalyst.
The distinct vibrational signatures of the cyano and nitro groups make them excellent spectroscopic probes for monitoring reactions at these sites.
Mass Spectrometry for Reaction Monitoring and Product Verification
Mass spectrometry (MS) is an essential analytical technique for the verification of reaction products and the identification of byproducts. The molecular weight of this compound can be readily determined by techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is expected to be influenced by the nature of the substituents on the aromatic ring. Common fragmentation pathways for aromatic sulfonamides include the cleavage of the S-N bond and the loss of SO₂. github.ioscirp.org The presence of the nitro and cyano groups will likely lead to specific fragmentation channels that can be used to characterize the molecule and its derivatives.
Plausible Mass Spectrometry Fragmentation
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - SO₂]⁺ | SO₂ (64 Da) |
| [M+H]⁺ | [C₆H₃(CN)(NO₂)]⁺ | H₂NSO₂H (97 Da) |
| [M-H]⁻ | [M-H - SO₂]⁻ | SO₂ (64 Da) |
Note: The exact fragmentation pattern can depend on the ionization method and collision energy.
By coupling liquid chromatography with mass spectrometry (LC-MS), complex reaction mixtures can be separated and each component identified, making it an indispensable tool for reaction monitoring and purity assessment in research involving this compound.
Computational and Theoretical Investigations of 2 Cyano 5 Nitrobenzenesulfonamide
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical studies provide fundamental insights into the molecular structure and electronic characteristics of 2-Cyano-5-nitrobenzenesulfonamide. These computational methods allow for a detailed analysis of the molecule's geometry, vibrational modes, and electron distribution, which are crucial for understanding its reactivity and potential interactions.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. aps.org It is particularly effective for optimizing molecular geometries and analyzing vibrational frequencies. For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule.
Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. The analysis helps in the assignment of experimentally observed spectral bands to specific molecular motions, such as the stretching and bending of bonds. For example, the characteristic stretching vibration of the nitrile (C≡N) group in similar cyano-containing aromatic compounds has been a subject of detailed computational and experimental studies. frontiersin.orgnih.govresearchgate.net The calculated vibrational frequencies for this compound, when compared with experimental data, provide a powerful validation of the computed molecular structure. nih.gov
Below is a representative table of selected calculated and experimental vibrational frequencies for key functional groups that would be expected in this compound, based on typical values for similar molecules.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| -CN | Stretching | ~2230 | ~2235 |
| -NO₂ | Asymmetric Stretching | ~1530 | ~1535 |
| -NO₂ | Symmetric Stretching | ~1350 | ~1345 |
| -SO₂NH₂ | Asymmetric SO₂ Stretching | ~1340 | ~1335 |
| -SO₂NH₂ | Symmetric SO₂ Stretching | ~1160 | ~1165 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov
For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro (-NO₂) and sulfonyl (-SO₂) groups, as well as the nitrogen atom of the cyano (-CN) group, due to the high electronegativity of these atoms. Conversely, the hydrogen atoms of the sulfonamide (-SO₂NH₂) group and the aromatic ring would likely exhibit a positive potential (blue). This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species. mdpi.comias.ac.in
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and more reactive.
In the case of this compound, the presence of strong electron-withdrawing groups like the nitro and cyano groups significantly influences the energies of the frontier orbitals. These groups lower the energy of the LUMO, making the molecule a better electron acceptor (electrophile). The HOMO, on the other hand, would likely be distributed over the benzene (B151609) ring and the sulfonamide group.
The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors, which provide quantitative measures of a molecule's reactivity.
| Reactivity Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the electrophilic power of a molecule. nih.gov |
These descriptors, derived from FMO theory, allow for a more nuanced prediction of the chemical behavior of this compound. nih.gov
Prediction of Reactivity and Reaction Pathways
Building upon the understanding of the molecule's electronic structure, computational methods can be used to predict its reactivity in chemical reactions and to explore potential reaction mechanisms.
Transition State Analysis
To understand the kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Transition state analysis involves locating this high-energy structure and calculating its energy, known as the activation energy. A lower activation energy implies a faster reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to model the geometry and energy of the transition state. This provides valuable information about the feasibility and rate of a proposed reaction pathway.
Computational Exploration of Meisenheimer Complexes
The benzene ring in this compound is highly electron-deficient due to the presence of the powerful electron-withdrawing nitro, cyano, and sulfonyl groups. This makes it susceptible to nucleophilic aromatic substitution. In such reactions, the initial attack of a nucleophile on the aromatic ring leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Computational studies can be employed to investigate the stability and structure of potential Meisenheimer complexes formed from this compound. By calculating the energies of different possible intermediates, researchers can predict the most likely site of nucleophilic attack. For instance, the relative energies of Meisenheimer complexes formed by the attack of a nucleophile at different positions on the benzene ring can be compared to determine the preferred reaction pathway. These theoretical explorations are invaluable for understanding the regioselectivity of reactions involving this compound.
Intermolecular Interaction Analysis
Intermolecular interactions are fundamental to the supramolecular chemistry of this compound, dictating its crystal packing and macroscopic properties. The presence of a highly electronegative nitro group, a cyano group, and a sulfonamide moiety creates a complex interplay of forces.
The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). In the crystalline state, molecules of similar sulfonamides are known to form extensive hydrogen bonding networks. For instance, in related nitrobenzenesulfonohydrazides, strong N-H···O hydrogen bonds are a dominant feature in the crystal packing. nih.gov It is anticipated that this compound would exhibit similar behavior, with the sulfonamide protons forming hydrogen bonds with the sulfonyl oxygens or the nitro group oxygens of adjacent molecules. The cyano group's nitrogen atom can also act as a hydrogen bond acceptor, contributing to the complexity of the network. In the crystal structure of a related cyanobenzenesulfonamide, C-H···N and C-H···O hydrogen bonds contribute to the formation of layers. nih.gov
A plausible hydrogen bonding scheme for this compound could involve chains or sheets of molecules linked by N-H···O bonds, with further stabilization from weaker C-H···O and C-H···N interactions. The specific geometry and strength of these bonds would be influenced by the steric and electronic effects of the cyano and nitro substituents on the benzene ring.
The electron-deficient nature of the benzene ring in this compound, due to the strong electron-withdrawing effects of the nitro and cyano groups, significantly influences its π-stacking interactions. Aromatic rings with electron-withdrawing substituents are known to engage in strong stacking interactions with electron-rich aromatic systems. nih.gov In a crystal lattice of pure this compound, π-stacking would likely occur between the electron-deficient rings. These interactions are a combination of dispersion and electrostatic forces. libretexts.org
Studies on nitroarene-containing structures have shown that π-stacking interactions contribute significantly to binding energies, with interactions as strong as -14.6 kcal/mol being computationally observed. nih.gov The geometry of these stacks can vary, including sandwich and displaced arrangements. libretexts.org Furthermore, the presence of both nitro and cyano groups can enhance the electron-acceptor character of the aromatic ring, facilitating strong π-stacking with suitable electron-donor molecules. nih.gov In some cases, intramolecular π-π interactions can lead to specific molecular conformations or "aromatic folding," although this is more common in larger, more flexible molecules. For this compound, intermolecular π-stacking is expected to be a more dominant feature in its crystal packing.
Based on analyses of structurally related compounds, a hypothetical Hirshfeld surface analysis for this compound would likely highlight the following key interactions:
O···H/H···O contacts: These would be among the most significant contributors, representing the strong N-H···O hydrogen bonds from the sulfonamide group. In similar structures, these can account for over 30% of the total interactions. nih.gov
H···H contacts: These are generally abundant and represent van der Waals forces.
C···H/H···C contacts: These arise from C-H···π interactions and other weaker contacts.
N···H/H···N contacts: These would correspond to C-H···N hydrogen bonds involving the cyano group. In a related cyanobenzenesulfonamide, these interactions accounted for 22.3% of the crystal packing. nih.govresearchgate.net
O···C/C···O and N···C/C···N contacts: These represent interactions involving the nitro and cyano groups, respectively.
The percentage contributions of these interactions provide a quantitative fingerprint of the crystal packing.
| Interaction Type | Expected Contribution Range (%) |
| O···H/H···O | 30 - 40 |
| H···H | 20 - 30 |
| C···H/H···C | 15 - 20 |
| N···H/H···N | 10 - 25 |
| O···C/C···O | 4 - 10 |
| C···C | 3 - 6 |
| N···C/C···N | < 1 - 1 |
This table presents expected ranges based on data from structurally similar compounds and is for illustrative purposes.
The red spots on a dnorm map would indicate the positions of the strongest hydrogen bonds, primarily involving the sulfonamide group. The two-dimensional fingerprint plots derived from the Hirshfeld surface would allow for a detailed, quantitative breakdown of these intermolecular contacts.
Molecular Dynamics Simulations for Conformational Stability and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational stability and the influence of the environment, such as a solvent. mdpi.com For this compound, MD simulations can predict the preferred conformations of the molecule in different solvents and at various temperatures.
Solvent effects are critical to understanding the behavior of this compound in solution. MD simulations in explicit solvent models (e.g., water, methanol, or dimethyl sulfoxide) can reveal how solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. rsc.org For instance, in a polar protic solvent like water, strong hydrogen bonds would be expected to form between the solvent and the sulfonamide and nitro groups. In aprotic polar solvents, dipole-dipole interactions would be more dominant. The solubility and reactivity of the compound are directly related to these solute-solvent interactions. By analyzing radial distribution functions and hydrogen bond lifetimes from the simulation trajectories, a detailed picture of the solvation shell can be obtained.
| Solvent | Expected Primary Interactions | Potential Conformational Effects |
| Water | Strong H-bonding with -SO₂NH₂ and -NO₂ | Stabilization of conformers that maximize exposure of polar groups to the solvent. |
| Methanol | H-bonding and nonpolar interactions | Similar to water, but with some interaction with the aromatic ring. |
| Benzene | π-π stacking and van der Waals forces | Stabilization of more compact conformers, potential for self-association. |
| Dimethyl Sulfoxide (DMSO) | Strong dipole-dipole interactions with polar groups | Effective solvation of polar moieties, potentially leading to a different conformational equilibrium than in protic solvents. |
This table provides a qualitative prediction of solvent effects based on general principles of molecular dynamics simulations.
Exploration of Structure Property Relationships Spr
Influence of Substituent Effects on Chemical Behavior and Stability
The chemical behavior of 2-Cyano-5-nitrobenzenesulfonamide is heavily influenced by the powerful electron-withdrawing nature of both the cyano and nitro substituents. The nitro group, in particular, is a very strong deactivating group due to both resonance and inductive effects, which significantly reduces the electron density of the benzene (B151609) ring. nih.gov This electron deficiency makes the aromatic ring less susceptible to electrophilic substitution.
Studies on nitro-substituted benzenesulfonic acids have shown that the nitro group generally has a more potent electron-acceptor effect than the sulfonic acid group. researchgate.net When multiple electron-withdrawing groups are present, their combined influence can alter the electronic properties of other functional groups on the ring. researchgate.net For instance, in ortho-nitrosubstituted benzenesulfonic acids, the sulfonic group can exhibit a donating effect under the strong influence of the adjacent nitro group. researchgate.net
The following table summarizes the electronic effects of the key substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring |
| -NO₂ (Nitro) | Strongly withdrawing | Strongly withdrawing | Strongly deactivating |
| -CN (Cyano) | Strongly withdrawing | Weakly withdrawing | Strongly deactivating |
| -SO₂NH₂ (Sulfonamide) | Strongly withdrawing | Weakly withdrawing | Strongly deactivating |
Rational Design Principles for Modulating Reactivity and Selectivity
The rational design of benzenesulfonamide (B165840) derivatives is a well-established strategy in medicinal chemistry, often aimed at modulating biological activity and selectivity. rsc.org Two primary approaches are commonly employed: the "ring approach," which involves modifying the aromatic scaffold, and the "tail approach," which focuses on altering the appendages attached to the primary scaffold. nih.gov These principles can be applied to this compound to tune its properties for specific applications.
Ring Modification : Altering the core aromatic ring or introducing additional substituents would directly impact the electronic and steric environment. For example, adding electron-donating groups could counteract the deactivating effects of the nitro and cyano groups, thereby modulating the molecule's reactivity.
Tail Modification : The sulfonamide group (-SO₂NH₂) is a key site for modification. N-substitution, or replacing one of the hydrogens on the nitrogen with another functional group, is a common strategy. tandfonline.com This creates secondary sulfonamides, which can exhibit different binding properties and selectivity compared to the primary sulfonamide. nih.govtandfonline.com For instance, the introduction of an N-nitro group has been explored to create selective inhibitors for certain enzymes like carbonic anhydrases. nih.govtandfonline.com
The design of substituted maleimide (B117702) dyes has shown that systematic modifications of substituents allow for the fine-tuning of optical properties, providing a model for how changes to the this compound structure could modulate its characteristics. rsc.org Similarly, the design of molecular capsules has been achieved through the self-assembly of specifically substituted benzene rings, demonstrating how functional group placement can lead to complex, functional architectures. nih.gov
Relationship Between Molecular Structure and Self-Assembly Properties
The molecular structure of this compound is expected to facilitate distinct self-assembly behaviors through non-covalent interactions, primarily hydrogen bonding and π–π stacking. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O).
Studies on the crystal structures of related N-(benzoyl)benzenesulfonamides reveal that minor changes in substitution can have a profound impact on the resulting supramolecular architecture. nih.gov For example, fluoro substitution on the benzoyl ring can alter the hydrogen bonding pattern from infinite chains to simple dimers, and also introduce other structure-directing interactions like C–H⋯π interactions. nih.gov
The self-assembly of substituted sulfonamides often leads to well-defined patterns:
Hydrogen Bonding : The N–H⋯O hydrogen bonds between sulfonamide groups are a dominant interaction, often linking molecules into chains or ribbons. iucr.org
π–π Stacking : The electron-deficient nature of the nitro- and cyano-substituted benzene ring makes it a candidate for π–π stacking interactions with other aromatic systems.
Other Interactions : Weaker C–H⋯O or C–H⋯π interactions can play a crucial role in connecting primary structural motifs into more complex three-dimensional networks. nih.goviucr.org
The interplay between these forces, dictated by the specific arrangement of the cyano and nitro groups, would determine the final crystal packing. Research on isomeric peptide-appended naphthalenediimides has shown that simply changing the position of a substituent can switch the self-assembly pathway from face-to-face (H-aggregation) to edge-to-edge (J-aggregation), resulting in different nanostructures (e.g., nanofibers vs. helical ribbons) and dramatically different electronic properties. rsc.org This highlights the sensitivity of self-assembly to the precise molecular structure.
The expected intermolecular interactions for this compound are summarized below.
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Supramolecular Motif |
| Strong Hydrogen Bond | -NH₂ (on sulfonamide) | O=S=O (on sulfonamide) | Chains, Dimers, Ribbons |
| π–π Stacking | Benzene Ring | Benzene Ring | Columnar stacks |
| Weak Hydrogen Bond | C-H (on benzene ring) | O=S=O, O-N-O, N≡C | 3D Network Interconnections |
Advanced Applications in Contemporary Chemical Research
Role as a Building Block in Complex Organic Synthesis
The dual functionalization of the aromatic ring in 2-Cyano-5-nitrobenzenesulfonamide provides multiple reactive handles for chemists to exploit in the construction of more elaborate molecular architectures.
While direct examples employing this compound are specific, the functional groups it possesses are instrumental in established routes to heterocyclic compounds. The cyano group is a versatile precursor for various nitrogen-containing heterocycles. For instance, cyano groups can participate in cyclization reactions to form pyridines, pyrimidines, and triazoles. tjpsj.orgresearchgate.net Research has shown that related sulfonamide derivatives, such as 2-thiouracil-5-sulfonylchloride, can be used to synthesize a range of heterocyclic systems including thiazoles and pyridines through multi-step reaction sequences. nih.gov The presence of the nitro group on the benzene (B151609) ring further activates the molecule for nucleophilic aromatic substitution, providing another pathway for ring formation or functionalization leading to complex heterocyclic systems.
This compound serves as a foundational building block for molecules designed with specific functions. The nitro group can be readily reduced to an amine, which can then be diazotized or acylated, opening up a vast chemical space for derivatization. The cyano group can be hydrolyzed to a carboxylic acid or converted to an amidine or tetrazole, each transformation yielding a new class of functional molecules. This strategic potential allows it to be a starting point for the synthesis of targeted therapeutic agents or functional dyes, where the final properties are built upon the initial benzenesulfonamide (B165840) core. The related 4-cyanobenzenesulfonamides have been shown to be effective precursors in amine synthesis, withstanding conditions that functionalize nitroarenes, highlighting the complementary reactivity of these groups. nih.gov
Chemical Linkers and Protecting Group Strategies
The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the sulfonamide moiety, making it a cornerstone of several widely used strategies in synthetic and medicinal chemistry.
The nitrobenzenesulfonyl group, often referred to as a "nosyl" (Ns) group, is a well-established protecting group for primary and secondary amines. researchgate.net The strong electron-withdrawing effect of the nitro group renders the sulfur atom of the sulfonamide highly electrophilic and facilitates the cleavage of the nitrogen-sulfur bond under mild conditions. researchgate.netresearchgate.net This deprotection is typically achieved via a nucleophilic aromatic substitution mechanism involving soft nucleophiles, such as thiols, in the presence of a base. researchgate.netresearchgate.net This method is advantageous because both the protection and deprotection steps proceed under mild conditions, preserving other sensitive functional groups within a complex molecule. rsc.org
Table 1: Deprotection Conditions for Nosyl-Protected Amines
| Reagent System | Base | Solvent | Notes |
| Phenyl mercaptan (PhSH) | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Standard, mild conditions for cleavage. |
| Phenyl mercaptan (PhSH) | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Effective for removing the 2-nitrobenzenesulfonyl group. researchgate.net |
| 2-Mercaptoethanol (HSCH₂CH₂OH) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dimethylformamide (DMF) | An alternative thiol and base combination for effective deprotection. researchgate.net |
The 2-nitrobenzenesulfonamide (B48108) moiety has been ingeniously repurposed as a redox-sensitive chemical linker, particularly for drug delivery systems. nih.gov This strategy exploits the significant difference in redox potential between the extracellular and intracellular environments. Specifically, the linker is stable in the relatively oxidizing extracellular space but is cleaved in the highly reducing environment inside a cell, which is rich in glutathione (B108866) (GSH) and the enzyme glutathione S-transferase (GST). nih.govresearchgate.net
Research has demonstrated the utility of this linker in constructing siRNA-polymer conjugates. nih.gov The 2-nitrobenzenesulfonamide linkage shows enhanced stability under extracellular conditions compared to conventional disulfide linkers, which can be prematurely cleaved. nih.gov Once the conjugate is internalized by a cell, the combination of GSH and GST efficiently cleaves the N-S bond, releasing the therapeutic siRNA payload precisely at its site of action. nih.govresearchgate.net This targeted release mechanism minimizes off-target effects and enhances the therapeutic efficacy of the cargo. nih.gov
Table 2: Comparison of Redox-Sensitive Linkers
| Linker Type | Cleavage Condition | Extracellular Stability | Intracellular Release |
| 2-Nitrobenzenesulfonamide | Glutathione (GSH) + Glutathione S-transferase (GST) | High | Highly selective and efficient. nih.gov |
| Disulfide | Glutathione (GSH) | Moderate (prone to premature cleavage) | Efficient. nih.gov |
Functional Materials Science Applications
The unique chemical properties of this compound lend themselves to the development of advanced functional materials, particularly those designed to interact with biological systems. Its application as a redox-sensitive linker is a prime example of its role in materials science, where it functions as a key component in "stimuli-responsive" or "smart" materials. researchgate.net
By incorporating the 2-nitrobenzenesulfonamide group into polymer backbones or onto nanoparticles, researchers can create materials that respond to specific biological cues. nih.gov These materials are designed for applications such as targeted drug delivery, where the material remains inert during circulation in the bloodstream but undergoes a chemical transformation to release a payload upon entering the specific redox environment of a cancer cell. nih.govnih.gov The ability of the 2-nitrobenzenesulfonamide group to act as a stable, yet cleavable, linker makes it a valuable tool for designing sophisticated materials for therapeutic and diagnostic purposes, moving beyond simple drug encapsulation to active, triggered release systems. researchgate.net
Chromophoric Systems and Dye Precursors
A chromophore is the part of a molecule responsible for its color. The vibrant colors of many organic dyes arise from extended π-conjugated systems containing electron-donating and electron-withdrawing groups. The structure of this compound, featuring a benzene ring substituted with a strongly electron-withdrawing nitro group (NO₂) and a cyano group (CN), establishes a potent chromophoric system.
This compound can serve as a key intermediate in the synthesis of various dyes, particularly azo dyes. The synthesis would typically involve the reduction of the nitro group to an amine (NH₂), which can then be diazotized to form a reactive diazonium salt. This salt can subsequently be coupled with other aromatic compounds (coupling components) to produce a wide array of azo dyes with diverse colors and properties. The sulfonamide group (SO₂NH₂) can also influence the dye's solubility and its affinity for different substrates, such as textile fibers.
Building Blocks for Polymer Synthesis
In polymer chemistry, building blocks are the foundational monomeric or oligomeric units from which larger polymeric structures are constructed. researchgate.netwur.nl this compound, with its reactive functional groups, is a candidate for use as a functional building block. wur.nl
The sulfonamide group's amine can be functionalized, or the aromatic ring can undergo reactions, allowing the molecule to be incorporated into polymer backbones or as a pendant group. By integrating this compound into a polymer chain, researchers can impart specific properties to the resulting material, such as altered thermal stability, modified electronic characteristics due to the polar nitro and cyano groups, or enhanced affinity for metal ions. This makes it a potential component in the rational design of specialty polymers for targeted applications. researchgate.net
Optoelectronic Material Precursors
Optoelectronic materials, which interact with or produce light, are fundamental to technologies like LEDs, solar cells, and sensors. The development of organic-based optoelectronic materials is a major area of research. The electronic properties of this compound make it a promising precursor for such materials.
The strong electron-withdrawing nature of the nitro and cyano substituents significantly lowers the energy levels of the π-orbitals of the benzene ring. This modification of the electronic structure is a key strategy in designing organic semiconductors. By incorporating this molecule into larger conjugated systems or polymers, it is possible to tune the material's band gap and charge transport properties. Its derivative, 2-(4-nitrophenyl)-1H-benzimidazole, has been noted for its electronic properties, which are valuable in materials science. nih.govnih.govresearchgate.net This suggests that this compound could be a valuable precursor for creating novel organic materials for use in electronic and optoelectronic devices.
Ligand Design in Metal Coordination Chemistry
The design of ligands is central to the field of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. nih.govuni-wuerzburg.de this compound possesses three distinct functional groups—sulfonamide, cyano, and nitro—each capable of coordinating to metal ions, making it a versatile polydentate ligand.
Coordination Modes of Sulfonamide, Cyano, and Nitro Ligands
The multifunctionality of this compound allows for a variety of binding interactions with metal centers. Each functional group has well-documented coordination behaviors.
Sulfonamide Group (-SO₂NH₂): The sulfonamide group can coordinate to metals in several ways. Most commonly, the nitrogen atom can be deprotonated to form an anionic sulfonamidate ligand (R-SO₂NH⁻), which then binds to the metal center through the nitrogen atom. sjp.ac.lknih.govresearchgate.net This is a primary binding mode for many sulfonamide-based inhibitors of zinc-containing enzymes like carbonic anhydrase. nih.gov Additionally, the oxygen atoms of the sulfonyl group (S=O) can act as donor atoms, leading to chelation where the ligand binds through both a nitrogen and an oxygen atom. nih.gov In some cases, sulfonamides can act as bridging ligands, connecting two metal centers. acs.org
Cyano Group (-CN): The cyano group is a classic ambidentate ligand. scielo.org.zalibretexts.org It typically binds to metal ions through the carbon atom, acting as a strong σ-donor and a moderate π-acceptor. libretexts.org This M-CN linkage is very common. wikipedia.org However, it can also bind through the nitrogen atom (isocyano linkage) or, more frequently, act as a bridging ligand (M-CN-M') connecting two different metal ions. scielo.org.zanih.gov This bridging capability is the foundation for building coordination polymers, such as Prussian blue. wikipedia.org
Nitro Group (-NO₂): The nitro group is also an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom or one of the oxygen atoms. wikipedia.orglibretexts.org When it binds through nitrogen (M-NO₂), it is termed a "nitro" complex. When it binds through oxygen (M-ONO), it is called a "nitrito" complex. libretexts.org These two forms are known as linkage isomers. wikipedia.orglibretexts.org The specific mode of binding can be influenced by factors like the nature of the metal, steric hindrance, and even hydrogen-bonding interactions with the surrounding environment. acs.org The nitro group can also engage in bidentate chelation through both oxygen atoms (κ²O,O). wikipedia.org
The following table summarizes the primary coordination modes of the functional groups present in this compound.
| Functional Group | Common Coordination Modes | Description | Typical Role |
|---|---|---|---|
| Sulfonamide | N-coordination (anionic) | The nitrogen atom binds to the metal after deprotonation. sjp.ac.lknih.gov | Monodentate, Chelating |
| O-coordination | One or both sulfonyl oxygens bind to the metal. | Monodentate, Chelating | |
| Cyano | C-coordination (terminal) | The carbon atom donates its lone pair to the metal. libretexts.org | Monodentate |
| Bridging (μ₂-CN) | The ligand links two metal centers (M-CN-M'). scielo.org.zanih.gov | Bridging | |
| Nitro | N-coordination (Nitro) | The nitrogen atom binds to the metal (M-NO₂). wikipedia.orglibretexts.org | Monodentate |
| O-coordination (Nitrito) | An oxygen atom binds to the metal (M-ONO). wikipedia.orglibretexts.org | Monodentate |
Synthesis and Characterization of Metal Complexes
While specific research on the metal complexes of this compound is not extensively detailed in the literature, the synthesis of such complexes can be readily achieved through standard coordination chemistry techniques. The general approach involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, mixing an ethanolic or methanolic solution of the ligand with a metal salt like copper(II) chloride, zinc(II) acetate, or nickel(II) sulfate (B86663) would likely lead to the formation of a coordination complex. nih.govrsc.org The reaction conditions, such as temperature, pH, and stoichiometry, can be adjusted to target specific coordination geometries and structures. nih.gov
The characterization of the resulting metal complexes would rely on a combination of spectroscopic and analytical methods:
Infrared (IR) Spectroscopy: This technique is crucial for determining which functional groups are involved in coordination. A shift in the stretching frequencies of the SO₂NH₂, CN, or NO₂ groups upon complexation provides direct evidence of their interaction with the metal ion. researchgate.netnih.gov For example, a shift in the C≡N stretching vibration would indicate the involvement of the cyano group.
UV-Visible Spectroscopy: The formation of a metal complex often results in new electronic transitions, leading to changes in the UV-Vis spectrum compared to the free ligand. These changes can provide information about the geometry of the coordination sphere. nih.gov
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. This compound is well-equipped to participate in such assemblies due to its array of functional groups capable of forming directional intermolecular bonds.
The sulfonamide group is a particularly effective hydrogen-bonding unit. The N-H proton acts as a strong hydrogen bond donor, while the two sulfonyl oxygen atoms are excellent hydrogen bond acceptors. This donor-acceptor capability allows for the formation of robust and predictable hydrogen-bonded networks, leading to the self-assembly of molecules into chains, sheets, or more complex three-dimensional architectures.
Furthermore, the aromatic benzene ring can engage in π-π stacking interactions, another key non-covalent force that directs the organization of molecules in the solid state. The electron-poor nature of the ring, due to the attached nitro and cyano groups, would favor stacking with electron-rich aromatic systems. The nitro and cyano groups themselves can also act as weak hydrogen bond acceptors.
In the context of host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule. nih.gov While this compound is likely too small to act as a host for most guests, its ability to form specific, directional interactions makes it an excellent candidate to serve as a guest molecule. It could be selectively bound within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene, through a combination of hydrogen bonding and hydrophobic interactions. nih.gov Such host-guest complexation could be used to modify its solubility, protect it from degradation, or control its release in a specific environment. nih.gov
Design of Molecular Receptors and Frameworks
The rational design of molecular receptors and frameworks is a cornerstone of modern chemistry, with applications ranging from sensing and catalysis to materials science. The structural attributes of this compound make it a compelling candidate for the construction of these complex supramolecular architectures.
The strong electron-withdrawing properties of both the nitro and cyano groups significantly influence the electronic landscape of the aromatic ring. This electronic modulation is crucial in the formation of host-guest complexes, a fundamental concept in molecular recognition. The electron-deficient nature of the benzene ring in this compound makes it an ideal partner for electron-rich guest molecules through π-π stacking interactions. Computational studies on related systems suggest that the electrostatic potential surface of such molecules reveals distinct regions of positive and negative charge, which can be exploited for selective binding. nih.gov
Furthermore, the sulfonamide group provides a robust hydrogen-bonding motif. The N-H protons of the sulfonamide can act as hydrogen bond donors, while the oxygen atoms can act as acceptors. This directional and predictable hydrogen-bonding capability is instrumental in the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. While direct experimental evidence for this compound is limited, extensive research on analogous benzenesulfonamide derivatives has demonstrated the prevalence of N-H···O hydrogen bonds in forming stable crystalline lattices. nih.goviastate.edu
The potential for this compound to be integrated into more extensive frameworks, such as Metal-Organic Frameworks (MOFs), is also noteworthy. The nitrogen atom of the cyano group and the oxygen atoms of the nitro and sulfonamide groups can act as potential coordination sites for metal ions. The incorporation of ligands with strong electron-withdrawing groups like the nitro group can enhance the Lewis acidity of the MOF, which is beneficial for catalytic applications. researchgate.net
Table 1: Potential Interactions for Molecular Framework Construction
| Functional Group | Potential Interaction Type | Role in Framework Design |
| Cyano Group | Metal Coordination, Dipole-Dipole | Linker in MOFs, Structural element |
| Nitro Group | Hydrogen Bonding, Metal Coordination | Enhances Lewis acidity, Directs assembly |
| Sulfonamide Group | Hydrogen Bonding (Donor/Acceptor) | Forms robust networks, Provides directionality |
| Aromatic Ring | π-π Stacking | Binds electron-rich guests, Stabilizes structure |
Non-Covalent Interactions in Organized Assemblies
The spontaneous organization of molecules into ordered assemblies is driven by a delicate balance of non-covalent interactions. For this compound, the interplay of hydrogen bonding, π-π stacking, and dipole-dipole interactions dictates its solid-state architecture and, consequently, its material properties.
Crystal engineering studies on functionally similar molecules provide a blueprint for understanding the supramolecular behavior of this compound. The sulfonamide group is a well-established and reliable director of crystal packing, frequently forming centrosymmetric dimers through N-H···O hydrogen bonds. nih.gov The presence of the strongly polar nitro and cyano groups introduces additional dipole-dipole interactions that can further influence the molecular arrangement.
A comparative analysis of the influence of nitro and cyano groups on crystal packing in other molecular systems has revealed that the nitro group often participates more extensively in intermolecular bonding compared to the cyano group. This can lead to denser crystal packing in nitro-containing compounds. However, the linear geometry of the cyano group can lead to the formation of unique structural motifs.
The combination of a planar aromatic ring with multiple polar functional groups suggests the possibility of forming layered structures. These layers would be held together by strong hydrogen bonds within the plane, while weaker van der Waals forces and π-π stacking interactions would mediate the interactions between the layers. The precise nature of these interactions would be highly dependent on the crystallization conditions, potentially leading to polymorphism, where the same compound crystallizes in different forms with distinct properties. nih.gov
Table 2: Predicted Non-Covalent Interactions in this compound Assemblies
| Interaction Type | Participating Groups | Predicted Significance |
| N-H···O Hydrogen Bonds | Sulfonamide (N-H) and Nitro/Sulfonamide (O) | High - Primary driving force for assembly |
| C-H···O/N Hydrogen Bonds | Aromatic C-H and Nitro/Cyano/Sulfonamide | Moderate - Contributes to network stability |
| π-π Stacking | Aromatic Rings | Moderate - Dependent on packing arrangement |
| Dipole-Dipole Interactions | Nitro and Cyano Groups | Moderate - Influences molecular orientation |
While the full potential of this compound in these advanced applications is still being explored, the foundational principles of supramolecular chemistry and crystal engineering provide a strong indication of its promise. Future experimental and theoretical work, including single-crystal X-ray diffraction and computational modeling, will be crucial to fully elucidate the rich and complex behavior of this intriguing molecule.
Environmental Fate and Degradation Mechanisms in Chemical Systems
Photodegradation Pathways of Nitroaromatics
Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic molecules in the environment, particularly in aquatic systems. For nitroaromatic compounds, this process can proceed through direct photolysis or indirect photolysis involving photosensitizers.
Direct photolysis occurs when the molecule itself absorbs light energy, leading to an excited state that can undergo various reactions. Nitroaromatic compounds are known to undergo photodegradation in aqueous solutions, often initiated by the absorption of UV radiation. nih.gov The primary photochemical reaction for many nitroaromatics is the reduction of the nitro group. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
Indirect photolysis involves the action of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated by naturally occurring photosensitizers like humic acids in sunlit waters. These radicals are highly reactive and can attack the aromatic ring. A study on the photodegradation of nitrobenzene (B124822) and nitrophenols in the presence of a UV/H2O2 system, which generates hydroxyl radicals, identified several intermediates. nih.gov These included nitrophenol isomers, nitrohydroquinone, nitrocatechol, and other ring-cleavage products like organic acids (formic, glyoxylic, maleic, oxalic). nih.gov The degradation of nitrobenzene and nitrophenols in this system was found to follow first-order kinetics. nih.gov
For 2-Cyano-5-nitrobenzenesulfonamide, photodegradation would likely involve a combination of these pathways. The nitro group is a primary site for photochemical reactions. Additionally, the aromatic ring is susceptible to attack by hydroxyl radicals, leading to hydroxylation and potential ring cleavage. The cyano and sulfonamide groups may also influence the reaction pathways and the stability of the resulting intermediates.
Table 1: Potential Photodegradation Products of Nitroaromatic Compounds
| Parent Compound Class | Photodegradation Process | Potential Transformation Products | Reference |
|---|---|---|---|
| Nitrobenzene | UV/H2O2 | Nitrophenol isomers, Nitrohydroquinone, Nitrocatechol, Catechol, Benzoquinone, Phenol, Nitrate/nitrite (B80452) ions | nih.gov |
| Nitrophenols | UV/H2O2 | Nitrohydroquinone, Nitrocatechol, Catechol, Benzoquinone, Phenol, Organic acids | nih.gov |
Chemical Degradation in Aquatic and Terrestrial Models
Abiotic chemical degradation processes, other than photodegradation, that can affect this compound in aquatic and terrestrial environments primarily include hydrolysis and oxidation.
Hydrolysis is the cleavage of chemical bonds by the addition of water. The sulfonamide bond (-SO2-NH-) can be susceptible to hydrolysis, although studies on various sulfonamide antibiotics have shown them to be generally stable under typical environmental pH and temperature conditions. nih.gov A study on twelve sulfonamides found that all were hydrolytically stable at a pH of 9.0, and many were also stable at a pH of 7.0. nih.gov However, under more acidic conditions (pH 4.0), some sulfonamides showed degradation. nih.gov This suggests that the hydrolysis of the sulfonamide group in this compound may be slow in most natural waters but could be more significant in acidic soils or waters. The cyano group can also undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid, although this process is generally slow under environmental conditions.
Oxidation by chemical oxidants present in the environment can also contribute to the degradation of this compound. In soil and aquatic systems, manganese oxides and other mineral surfaces can act as oxidants. The aromatic ring and the sulfonamide group are potential sites for oxidation. Advanced oxidation processes (AOPs) have been shown to effectively degrade sulfonamides through the generation of highly reactive species like hydroxyl radicals. mdpi.comacs.org
Future Research Directions and Unexplored Avenues for 2 Cyano 5 Nitrobenzenesulfonamide
Application in Emerging Fields of Chemical Science
The unique combination of functional groups in 2-Cyano-5-nitrobenzenesulfonamide suggests its potential utility in several emerging fields:
Medicinal Chemistry: Sulfonamides are a well-established class of therapeutic agents. The presence of the electron-withdrawing nitro and cyano groups could modulate the electronic properties of the sulfonamide, potentially leading to novel carbonic anhydrase inhibitors or anticancer agents. nih.govnih.gov Future research should involve the synthesis of a library of derivatives and their screening against various biological targets.
Materials Science: The cyano group is known to influence the electronic and photophysical properties of organic molecules. researchgate.net This suggests that this compound could serve as a building block for novel organic light-emitting diode (OLED) materials or other functional organic materials. researchgate.net Its potential as a component in supramolecular adhesives with antimicrobial properties could also be explored. mdpi.com
Chemical Biology: The nitrobenzenesulfonamide moiety has been utilized as a cleavable linker in chemical biology applications. acs.org The reactivity of the nitro group to reduction under specific biological conditions could be exploited for the development of prodrugs or chemical probes.
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and saving resources. For this compound, future computational studies could focus on:
Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of further electrophilic aromatic substitutions on the benzene (B151609) ring. acs.orgsandiego.edunih.gov This would be invaluable for planning synthetic modifications. Computational models can also predict the reactivity of the individual functional groups.
Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.govresearchgate.net
Mechanism Elucidation: Computational studies can provide detailed insights into the reaction mechanisms of synthetic transformations and potential biological interactions, aiding in the design of more efficient processes and more effective molecules. acs.org
A table summarizing potential computational approaches is provided below:
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Prediction of reactivity and regioselectivity. | Guidance for synthetic modifications and understanding of electronic properties. |
| QSAR/QSPR | Correlation of structure with biological activity or material properties. | Design of new derivatives with enhanced performance. |
| Molecular Dynamics (MD) Simulations | Study of interactions with biological macromolecules. | Insights into potential mechanisms of action for drug discovery. |
Exploration of New Reactivity Manifolds and Transformation Pathways
The rich functionality of this compound opens up avenues for exploring novel chemical transformations:
Selective Reductions: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. Research into chemoselective reduction methods that leave the cyano and sulfonamide groups intact would be highly valuable. acs.org This would provide access to a new range of substituted anilines.
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring towards nucleophilic attack. This could be exploited to introduce a variety of substituents onto the benzene ring, leading to a diverse library of new compounds.
Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations. Exploring these reactions in the context of the other functional groups present would significantly expand the chemical space accessible from this starting material.
Photochemical Reactivity: Aromatic nitro compounds can exhibit interesting photochemical reactivity, including the potential to generate nitrenium ions upon photolysis. nih.gov Investigating the photochemical behavior of this compound could uncover novel reaction pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyano-5-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Intermediate synthesis : Use nitration and sulfonation reactions to introduce functional groups. For example, nitration of a cyanobenzene precursor followed by sulfonamide formation via reaction with sulfonic acid derivatives (e.g., sulfonyl chlorides) under controlled pH (neutral to slightly basic) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–5°C for exothermic steps) and solvent polarity (e.g., dichloromethane for solubility) to minimize side products like regioisomers or over-nitrated byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the positions of the cyano (-CN) and nitro (-NO) groups. The electron-withdrawing nature of these groups deshields adjacent protons, producing distinct splitting patterns .
- IR spectroscopy : Identify characteristic peaks: sulfonamide (S=O at ~1350–1160 cm), nitro (asymmetric stretch at ~1520 cm), and cyano (C≡N at ~2240 cm) .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to validate the structure .
Q. How should this compound be stored to ensure long-term stability?
- Methodology :
- Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation of the nitro group. Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide moiety .
- Monitor purity periodically via HPLC (C18 column, UV detection at 254 nm) to detect decomposition products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro-substituted carbon) prone to nucleophilic attack .
- Validate predictions experimentally using kinetic studies with varying nucleophiles (e.g., amines, thiols) and analyze products via LC-MS .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?
- Methodology :
- Purity verification : Use orthogonal methods (HPLC, H NMR) to rule out impurities. For example, trace solvents or regioisomers may skew antimicrobial assay results .
- Crystallography : Determine crystal structure to confirm regiochemistry and assess intermolecular interactions (e.g., hydrogen bonding) influencing bioactivity .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced antimicrobial properties?
- Methodology :
- Synthesize derivatives with substituent variations (e.g., halogenation at position 4 or methyl groups on the benzene ring). Test against Gram-positive/negative bacteria using MIC assays .
- Correlate electronic (Hammett σ values) and steric parameters (molar refractivity) with activity trends to identify pharmacophoric features .
Q. What green chemistry approaches reduce waste in the synthesis of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
